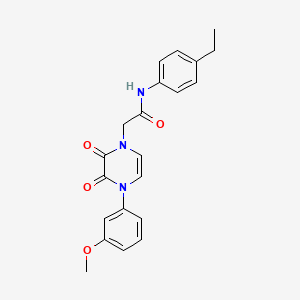

N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Description

N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dioxo-3,4-dihydropyrazine core substituted with a 3-methoxyphenyl group at position 4 and an N-(4-ethylphenyl)acetamide moiety.

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-15-7-9-16(10-8-15)22-19(25)14-23-11-12-24(21(27)20(23)26)17-5-4-6-18(13-17)28-2/h4-13H,3,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLABRBOLKUMPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazine core: This can be achieved through the condensation of appropriate diketones with diamines under controlled conditions.

Introduction of the ethylphenyl group: This step often involves Friedel-Crafts alkylation reactions using ethylbenzene and a suitable catalyst.

Attachment of the methoxyphenyl group: This can be done via nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the pyrazine core.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the pyrazine core.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenated compounds and strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound may exhibit significant biological activity, particularly in the realm of pharmacology. Its structure suggests potential interactions with various biological targets, including receptors and enzymes.

Anticancer Properties

Several studies have investigated the anticancer effects of compounds similar to N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

- Case Study : A study on structurally related compounds demonstrated that they inhibited tumor growth in xenograft models by targeting the PI3K/Akt/mTOR pathway, which is crucial for cancer cell metabolism and growth.

Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention due to its possible role in treating neurodegenerative diseases.

- Mechanism of Action : It may act as an antagonist at NMDA receptors, reducing excitotoxicity linked to excessive glutamate signaling.

- Case Study : Research has shown that similar compounds can protect neuronal cells from oxidative stress and inflammation, suggesting a therapeutic avenue for conditions like Alzheimer's disease.

Pharmacological Applications

This compound's pharmacological applications can be categorized as follows:

| Application | Description |

|---|---|

| Anticancer | Potential to inhibit tumor growth through apoptosis induction. |

| Neuroprotection | May protect neurons from excitotoxicity and oxidative stress. |

| Antimicrobial | Possible efficacy against certain bacterial strains (pending further research). |

Toxicological Profile

Understanding the safety profile of this compound is critical for its application in medicine. Preliminary studies suggest:

- Cytotoxicity : Evaluations indicate that while the compound shows promise against cancer cells, its effects on normal cells need thorough investigation.

- Safety Studies : Ongoing research aims to establish a comprehensive toxicological profile to assess its viability as a therapeutic agent.

Future Research Directions

Research on this compound is still in early stages. Future studies should focus on:

- In Vivo Studies : Conducting animal models to assess efficacy and safety.

- Mechanistic Studies : Elucidating the specific pathways through which the compound exerts its effects.

- Formulation Development : Exploring suitable delivery methods for clinical applications.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on molecular features, physicochemical properties, and substituent effects.

Structural Analogues with Pyrazine/Quinazoline Cores

Key Observations :

- The target compound shares a dihydropyrazine-dione core with the compound in , but differs in substituents (3-methoxyphenyl vs. 4-fluorophenyl). The 3,4-dimethoxyphenyl group in increases polarity (logP = 0.82) compared to the target compound’s 4-ethylphenyl group, which likely enhances lipophilicity.

Substituent Effects on Physicochemical Properties

- 4-Fluorophenyl (): Fluorine’s electronegativity may strengthen hydrogen bonds or dipole interactions, as seen in fluorinated drug analogs . Chlorophenyl (): Chlorine increases molecular weight and lipophilicity, which could enhance target affinity but reduce solubility .

Acetamide Side Chains :

- The 4-ethylphenyl group in the target compound introduces steric bulk compared to smaller substituents like 3,4-dimethoxyphenyl in . This may influence pharmacokinetic profiles, such as metabolic stability.

Q & A

Q. What methodologies reconcile discrepancies between in vitro and in vivo efficacy data?

- Integrated Approach :

- Pharmacokinetic Profiling : Measure plasma half-life and metabolite formation in rodent models .

- Tissue Distribution Studies : Use radiolabeled compounds to quantify target engagement .

- Dose-Response Correlation : Align in vitro IC₅₀ values with effective plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.